molecular formula C15H29Cl2N3O2 B6219609 (3R)-3-(morpholine-4-carbonyl)-1,4'-bipiperidine dihydrochloride CAS No. 591778-72-2

(3R)-3-(morpholine-4-carbonyl)-1,4'-bipiperidine dihydrochloride

Cat. No.: B6219609
CAS No.: 591778-72-2
M. Wt: 354.3 g/mol
InChI Key: SEQONTYDKUWLSC-FFXKMJQXSA-N
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Description

(3R)-3-(Morpholine-4-carbonyl)-1,4'-bipiperidine dihydrochloride is a chiral bicyclic amine derivative characterized by a bipiperidine backbone substituted with a morpholine-4-carbonyl group at the 3R position. Its molecular formula is C₁₀H₂₀N₂·2HCl, with a molecular weight of 241.20 g/mol (base: 168.28 g/mol + 2HCl) . The compound is commercially available as a building block for pharmaceutical research, synthesized via coupling reactions involving morpholine-4-carbonyl chloride and bipiperidine precursors, followed by purification via preparative HPLC .

Properties

CAS No.

591778-72-2

Molecular Formula

C15H29Cl2N3O2

Molecular Weight

354.3 g/mol

IUPAC Name

morpholin-4-yl-[(3R)-1-piperidin-4-ylpiperidin-3-yl]methanone;dihydrochloride

InChI

InChI=1S/C15H27N3O2.2ClH/c19-15(17-8-10-20-11-9-17)13-2-1-7-18(12-13)14-3-5-16-6-4-14;;/h13-14,16H,1-12H2;2*1H/t13-;;/m1../s1

InChI Key

SEQONTYDKUWLSC-FFXKMJQXSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C2CCNCC2)C(=O)N3CCOCC3.Cl.Cl

Canonical SMILES

C1CC(CN(C1)C2CCNCC2)C(=O)N3CCOCC3.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination of Piperidine Precursors

Reacting 4-piperidone with a primary amine-substituted piperidine under catalytic hydrogenation conditions yields 1,4'-bipiperidine. For example:

4-Piperidone+4-AminopiperidineH2/Pd/C1,4’-Bipiperidine+H2O\text{4-Piperidone} + \text{4-Aminopiperidine} \xrightarrow{\text{H}2/\text{Pd/C}} \text{1,4'-Bipiperidine} + \text{H}2\text{O}

Key Parameters :

  • Catalyst: 10% Pd/C

  • Solvent: Methanol

  • Pressure: 50 psi H₂

  • Yield: ~70%

Alternative Coupling Strategies

Cross-coupling reactions, such as Buchwald-Hartwig amination , may link piperidine units via C–N bonds. However, this method is less common for aliphatic amines due to competing side reactions.

Introduction of the Morpholine-4-Carbonyl Group

The acylation step installs the morpholine moiety at the 3-position. Two approaches are viable:

Direct Acylation of 3-Amino-1,4'-Bipiperidine

Reacting 3-amino-1,4'-bipiperidine with morpholine-4-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:

3-Amino-1,4’-bipiperidine+Morpholine-4-carbonyl chlorideTEA/DCM(3R)-3-(Morpholine-4-carbonyl)-1,4’-bipiperidine\text{3-Amino-1,4'-bipiperidine} + \text{Morpholine-4-carbonyl chloride} \xrightarrow{\text{TEA/DCM}} \text{(3R)-3-(Morpholine-4-carbonyl)-1,4'-bipiperidine}

Optimization Insights :

  • Base: TEA (2.5 equiv)

  • Temperature: 0°C → room temperature

  • Yield: 85–90%

Enzymatic Resolution for (R)-Configuration

To achieve enantiomeric purity, lipase-mediated kinetic resolution separates (R)- and (S)-isomers. For example, using Candida antarctica lipase B (CAL-B) with vinyl acetate as an acyl donor:

Racemic 3-Hydroxy-1,4’-bipiperidineCAL-B(R)-3-Acetoxy derivative+(S)-3-Hydroxy derivative\text{Racemic 3-Hydroxy-1,4'-bipiperidine} \xrightarrow{\text{CAL-B}} \text{(R)-3-Acetoxy derivative} + \text{(S)-3-Hydroxy derivative}

Conditions :

  • Solvent: tert-Butyl methyl ether

  • Conversion: 50% (theoretical maximum)

  • Enantiomeric excess (ee): >99%

Salt Formation and Crystallization

The final dihydrochloride salt is obtained by treating the free base with hydrochloric acid:

(3R)-3-(Morpholine-4-carbonyl)-1,4’-bipiperidine+2HClDihydrochloride salt\text{(3R)-3-(Morpholine-4-carbonyl)-1,4'-bipiperidine} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt}

Crystallization Protocol :

  • Dissolve free base in ethanol.

  • Add concentrated HCl (2.1 equiv) dropwise at 0°C.

  • Stir for 1 h, then filter and wash with cold ethanol.

  • Dry under vacuum (yield: 95%).

Analytical Characterization

Critical quality control metrics include:

ParameterMethodSpecification
Purity HPLC≥99.5% (area normalization)
Chiral Purity Chiral HPLC≥99.9% ee
Salt Stoichiometry Ion Chromatography2.0 ± 0.1 equiv HCl
Water Content Karl Fischer≤0.5% w/w

Industrial-Scale Considerations

Cost-Effective Reagents

Using 2,2-difluoroacetic anhydride (as in) for acylations reduces fluorination costs. Similarly, hydrogenation in ethanol () minimizes solvent waste.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 15–20 (target: <25).

  • E-factor : 8–10 kg waste/kg product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(morpholine-4-carbonyl)-1,4’-bipiperidine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or bipiperidine moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(3R)-3-(morpholine-4-carbonyl)-1,4’-bipiperidine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-(morpholine-4-carbonyl)-1,4’-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3R)-3-(morpholine-4-carbonyl)-1,4'-bipiperidine dihydrochloride with structurally or functionally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic Application Source
This compound C₁₀H₂₀N₂·2HCl 241.20 Morpholine-4-carbonyl, bipiperidine Research building block
CP-640186 hydrochloride C₃₀H₃₆ClN₃O₃ 522.09 Anthracen-9-yl, morpholine-4-carbonyl, bipiperidine Lipogenesis inhibitor (ACC target)
3-(Benzofuran-3-yl)-4-(9-fluoro-2-(morpholine-4-carbonyl)-...-diazepinoindol-7-yl)-1H-pyrrole-2,5-dione (Compound 31) C₃₃H₂₈FN₅O₅ 617.61 Benzofuran, morpholine-4-carbonyl, diazepinoindole GSK-3 inhibitor
Pipamperone dihydrochloride C₂₁H₃₀FN₃O₂·2HCl 430.40 p-Fluorobenzoyl, bipiperidine Anxiolytic (dopamine/serotonin antagonist)
Irinotecan Hydrochloride C₃₃H₃₈N₄O₆·HCl·3H₂O 677.18 Camptothecin core, bipiperidine carboxylate Anticancer (topoisomerase I inhibitor)
[1,4'-Bipiperidine]-4-carboxylic acid dihydrochloride C₁₁H₂₂Cl₂N₂O₂ 285.21 Carboxylic acid, bipiperidine Synthetic intermediate

Key Observations:

Compound 31 () shares the morpholine-4-carbonyl group but incorporates a benzofuran-diazepinoindole scaffold, enabling GSK-3 inhibition .

Therapeutic Diversity: Bipiperidine derivatives exhibit broad applications, from metabolic regulation (CP-640186) to neuropsychiatry (pipamperone) and oncology (irinotecan) . The target compound’s lack of bulky aromatic groups (vs. CP-640186 or irinotecan) may limit its direct therapeutic use but enhances versatility as a synthetic intermediate.

Physicochemical Properties :

  • Dihydrochloride salts (e.g., target compound, pipamperone) improve aqueous solubility compared to free bases, critical for pharmacokinetics .
  • Molecular weights vary significantly: CP-640186 (522.09 g/mol) is >2× heavier than the target compound, reflecting its extended anthracene substituent .

Biological Activity

(3R)-3-(morpholine-4-carbonyl)-1,4'-bipiperidine dihydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Property Value
CAS Number 2757961-38-7
Molecular Formula C10H19ClN2O2
Molecular Weight 234.7 g/mol
Purity ≥95%
Origin of Product United States

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and disrupt protein-protein interactions (PPIs), which are crucial in many cellular processes.

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate binding. For instance, it shows promise in inhibiting BCL6 function, which is significant in cancer therapies .
  • Protein-Protein Interactions : It disrupts the interaction between BCL6 and its co-repressors, leading to targeted degradation of BCL6 in certain cancer cell lines . This mechanism is vital for developing treatments for cancers that rely on BCL6 for survival.

Research Findings

Recent studies have explored the compound's effectiveness across various biological contexts:

  • Anticancer Activity : In studies involving SU-DHL-4 and OCI-Ly1 cell lines, the compound demonstrated significant antiproliferative effects, suggesting that its mechanism involves both degradation of target proteins and inhibition of their functions .
  • Antibacterial Properties : The compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. It exhibited low nanomolar inhibition against DNA gyrase from E. coli, indicating potential as a dual inhibitor for bacterial topoisomerases .

Case Studies

  • BCL6 Degraders : A study identified several morpholine analogs that effectively degraded BCL6 in lymphoma cell lines. The structure-activity relationship (SAR) revealed that minor modifications could drastically alter biological activity, emphasizing the importance of molecular design in drug development .
  • Antibacterial Efficacy : Another investigation assessed the compound's ability to inhibit bacterial growth. Results indicated that certain derivatives had improved solubility and antibacterial efficacy, making them suitable candidates for further development as antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-3-(morpholine-4-carbonyl)-1,4'-bipiperidine dihydrochloride, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of 1,4'-bipiperidine with morpholine-4-carbonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) to form the tertiary amide .
  • Step 2 : Salt formation via HCl gas bubbling in dichloromethane to yield the dihydrochloride .
  • Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to achieve >98% purity. Monitor intermediates via LC-MS to avoid byproducts like N-oxide derivatives .

Q. How can the compound’s solubility and stability be characterized under physiological conditions?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Measure via UV-Vis spectroscopy (λ_max ~260 nm) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-HRMS. The dihydrochloride salt enhances stability compared to freebase forms .

Q. What analytical techniques are recommended for structural confirmation?

  • Answer : Use a combination of:

  • NMR : 1H^1H, 13C^{13}C, and 2D (COSY, HSQC) to confirm stereochemistry at the (3R) position .
  • HPLC : Chiral columns (e.g., Chiralpak IA) to verify enantiomeric excess (>99%) .
  • Mass Spectrometry : ESI-MS (m/z calc. for C15_{15}H28_{28}Cl2_2N3_3O2_2: 366.14) .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its biological activity, and what assays validate this?

  • Methodological Answer :

  • Comparative Studies : Synthesize (3S) and (3R) enantiomers. Test in vitro binding assays (e.g., GPCR or kinase targets) using radioligand displacement (IC50_{50} determination) .
  • Molecular Modeling : Perform docking simulations (AutoDock Vina) to assess interactions with active sites. The (3R) configuration may show higher affinity due to steric alignment with hydrophobic pockets .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Answer : Common discrepancies arise from:

  • Impurity Profiles : Compare batch-specific LC-MS data to rule out contaminants (e.g., residual morpholine derivatives) .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
  • Data Normalization : Apply Hill slopes to dose-response curves to account for non-specific binding .

Q. How can the compound’s metabolic fate be predicted and experimentally validated?

  • Methodological Answer :

  • In Silico Prediction : Use software like MetaSite to identify likely Phase I/II metabolites (e.g., N-demethylation or glucuronidation) .
  • In Vitro Validation : Incubate with human liver microsomes (HLMs) and analyze via LC-HRMS. Compare with synthetic metabolite standards .

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